1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid” likely contains carbon, hydrogen, and oxygen atoms in a unique structural arrangement .Scientific Research Applications
Medicine: Anticancer Agent Development
This compound has been utilized in the design and synthesis of new anticancer agents. Researchers have created indole derivatives bearing a 1,3-benzodioxol moiety to evaluate their efficacy against cancer cell lines . These compounds have shown promise in inhibiting cancer cell growth, making them potential candidates for further drug development and optimization.
Pharmacology: Drug-Receptor Interaction Analysis
In pharmacological research, benzodioxol derivatives have been used to investigate drug-receptor interactions. For example, compounds similar to 1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as inverse agonists for specific receptors, which could lead to the development of new therapeutic drugs .
Mechanism of Action
Mode of Action
Although precise details are lacking, we can speculate based on related compounds. The benzodioxolylmethylpyrrolidinecarboxylic acid may interact with microtubules or other cytoskeletal elements. Microtubules play a crucial role in cell division, and disrupting their assembly can lead to mitotic arrest and apoptosis. This mechanism is shared by several anticancer agents .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-12-4-9(13(16)17)6-14(12)5-8-1-2-10-11(3-8)19-7-18-10/h1-3,9H,4-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPHUXXOFJHSIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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